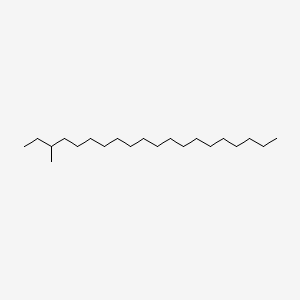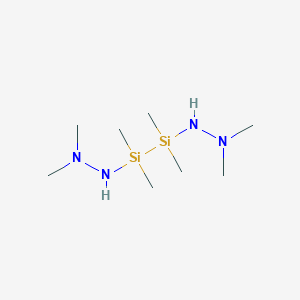
Acetyl butaneperoxoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetyl butaneperoxoate is an organic peroxide compound known for its strong oxidizing properties. It is used in various chemical processes, including polymerization and as an initiator in free radical reactions. The compound is characterized by the presence of a peroxo group (-O-O-) bonded to an acetyl group and a butane chain, making it highly reactive and useful in industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acetyl butaneperoxoate can be synthesized through the reaction of butanoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the peroxide.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous flow reactors to ensure controlled reaction conditions and high yield. The process includes the careful addition of reactants and the use of stabilizers to prevent premature decomposition. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Acetyl butaneperoxoate undergoes various types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, capable of oxidizing a wide range of organic and inorganic compounds.
Reduction: Under specific conditions, it can be reduced to butanoyl alcohol and acetic acid.
Substitution: It can participate in substitution reactions where the peroxo group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include transition metal catalysts and acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the substituent, but typically involve nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Produces oxidized organic compounds and water.
Reduction: Yields butanoyl alcohol and acetic acid.
Substitution: Results in substituted butane derivatives.
Applications De Recherche Scientifique
Acetyl butaneperoxoate has several applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: Investigated for its potential use in oxidative stress studies and as a tool for inducing oxidative damage in biological systems.
Medicine: Explored for its potential in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and as a bleaching agent in the textile industry.
Mécanisme D'action
The mechanism of action of acetyl butaneperoxoate involves the generation of free radicals through the homolytic cleavage of the peroxo bond. These free radicals initiate chain reactions in polymerization processes or oxidize target molecules in chemical reactions. The molecular targets include unsaturated bonds in organic compounds and various functional groups susceptible to oxidation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetyl peroxide: Another organic peroxide with similar oxidizing properties but different reactivity due to the absence of the butane chain.
Butanoyl peroxide: Similar structure but lacks the acetyl group, leading to different reactivity and applications.
Diacetyl peroxide: Contains two acetyl groups, making it more reactive and less stable compared to acetyl butaneperoxoate.
Uniqueness
This compound is unique due to its balanced reactivity and stability, making it suitable for controlled oxidation and polymerization processes. Its specific structure allows for selective reactions, providing advantages in industrial and research applications.
Propriétés
Numéro CAS |
13043-83-9 |
|---|---|
Formule moléculaire |
C6H10O4 |
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
acetyl butaneperoxoate |
InChI |
InChI=1S/C6H10O4/c1-3-4-6(8)10-9-5(2)7/h3-4H2,1-2H3 |
Clé InChI |
GOZIYDNIQSQFSK-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


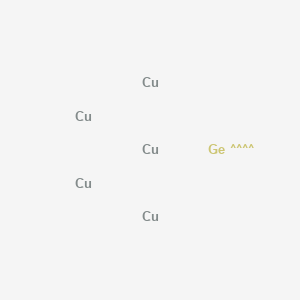


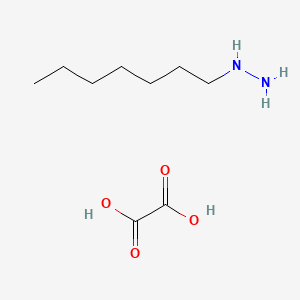

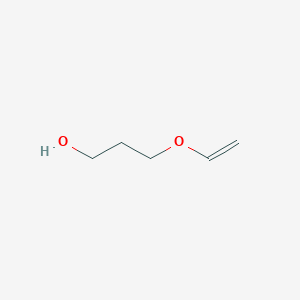

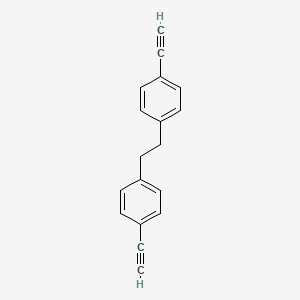
![2-[Benzyl(methyl)amino]-1-[4-[2-(4-chlorophenyl)ethenyl]phenyl]ethanol](/img/structure/B14722931.png)
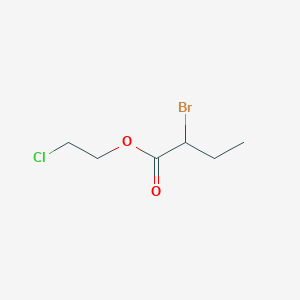

![5-Bromo-4,6-bis{[(2,4-dichlorophenyl)methyl]sulfanyl}pyrimidine](/img/structure/B14722948.png)
